molecular formula C9H17NO B13522848 3-[(Oxolan-2-yl)methyl]pyrrolidine

3-[(Oxolan-2-yl)methyl]pyrrolidine

Cat. No.: B13522848
M. Wt: 155.24 g/mol
InChI Key: YSZRAPPHXBXUTL-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-yl)methyl]pyrrolidine is an organic compound belonging to the class of pyrrolidines. It is a heterocyclic compound containing one pyrrolidine ring and one oxolan-2-ylmethyl functional group. The compound has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-2-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-2-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxolan-2-ylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated compounds, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(Oxolan-2-yl)methyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(Oxolan-2-yl)methyl]pyrrolidine include other pyrrolidine derivatives and oxirane-containing compounds. Examples include:

  • Pyrrolidine
  • N-methylpyrrolidine
  • 2-oxolane derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrrolidine ring and the oxolan-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H17NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h8-10H,1-7H2

InChI Key

YSZRAPPHXBXUTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2CCNC2

Origin of Product

United States

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